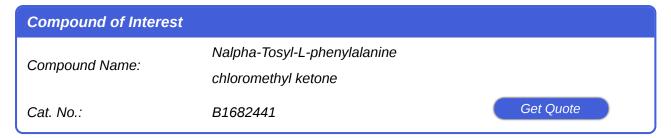


An In-depth Technical Guide to the Biochemical and Physical Properties of TPCK

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-phenylalanyl chloromethyl ketone (TPCK) is a widely utilized and extensively studied protease inhibitor. Initially characterized as a specific, irreversible inhibitor of chymotrypsin, its applications have expanded to encompass the study of various cellular processes, including signal transduction, apoptosis, and virology. This technical guide provides a comprehensive overview of the core biochemical and physical properties of TPCK, detailed experimental protocols, and a visual representation of its impact on key signaling pathways.

Biochemical and Physical Properties

TPCK's utility as a research tool is underpinned by its distinct chemical and physical characteristics. A summary of these properties is presented below.



Property	Value
Chemical Name	Nα-Tosyl-L-phenylalanyl chloromethyl ketone
Synonyms	TPCK, Tosyl-L-phenylalanine chloromethyl ketone, L-1-Tosylamido-2-phenylethyl chloromethyl ketone
Molecular Formula	C17H18CINO3S
Molecular Weight	351.8 g/mol
Appearance	White to off-white crystalline powder
Melting Point	105-108 °C
Solubility	Soluble in DMSO (up to 70 mg/mL), ethanol, and methanol. Sparingly soluble in water.
Stability and Storage	Stable for at least two years when stored desiccated at -20°C. Stock solutions in methanol or ethanol are stable for several months at 4°C. Working aqueous solutions should be prepared fresh.

Mechanism of Action

TPCK is an irreversible inhibitor of chymotrypsin and certain chymotrypsin-like serine proteases. Its specificity is derived from the phenylalanine residue, which mimics the natural substrate of chymotrypsin, allowing it to bind to the enzyme's active site. The chloromethyl ketone moiety then acts as an alkylating agent, forming a covalent bond with the N-3 position of the catalytic histidine residue (His-57) in the chymotrypsin active site. This alkylation permanently inactivates the enzyme.

While highly specific for chymotrypsin, TPCK has also been shown to inhibit some cysteine proteases, such as papain and bromelain. In these cases, the mechanism involves the alkylation of the active site cysteine residue. It is crucial to note that TPCK does not inhibit trypsin or its zymogen, trypsinogen. This property allows for its use in the purification of trypsin by selectively inhibiting contaminating chymotrypsin activity.



Quantitative Data: Inhibitory Potency

The inhibitory activity of TPCK is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for TPCK can vary depending on the target protease and the experimental conditions.

Target Enzyme/Process	IC50 Value (approximate)
Chymotrypsin	Low micromolar range
Protein Kinase C	8 μΜ
Mitogen-induced activation of pp70 S6k	5 μΜ

Experimental ProtocolsPreparation of TPCK Stock Solution

Materials:

- TPCK powder
- Dimethyl sulfoxide (DMSO), methanol, or ethanol (anhydrous)
- Sterile microcentrifuge tubes

Procedure:

- Weigh out the desired amount of TPCK powder in a sterile microcentrifuge tube.
- Add the appropriate volume of solvent (DMSO, methanol, or ethanol) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
- Vortex thoroughly until the TPCK is completely dissolved.
- Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.



Chymotrypsin Inhibition Assay

Materials:

- α-Chymotrypsin (from bovine pancreas)
- TPCK stock solution (e.g., 10 mM in DMSO)
- Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
- Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl²
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a working solution of α -chymotrypsin in the assay buffer (e.g., 1 μ g/mL).
- Prepare serial dilutions of the TPCK stock solution in the assay buffer to create a range of inhibitor concentrations.
- In a 96-well microplate, add a fixed volume of the α-chymotrypsin working solution to each well.
- Add an equal volume of the diluted TPCK solutions to the respective wells. Include a control
 well with assay buffer instead of TPCK.
- Pre-incubate the enzyme and inhibitor mixtures at room temperature for a defined period (e.g., 15-30 minutes) to allow for irreversible inhibition.
- Prepare a working solution of the substrate (Suc-AAPF-pNA) in the assay buffer.
- Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
- Immediately measure the absorbance at 405 nm (for the release of p-nitroaniline) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.



- Calculate the initial reaction rates (V₀) for each TPCK concentration by determining the slope of the linear portion of the absorbance versus time plot.
- Plot the percentage of chymotrypsin activity (relative to the control) against the logarithm of the TPCK concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

Use of TPCK in Cell Culture

TPCK is frequently used in cell culture to study its effects on various cellular processes. The effective concentration can vary significantly depending on the cell type and the specific pathway being investigated.

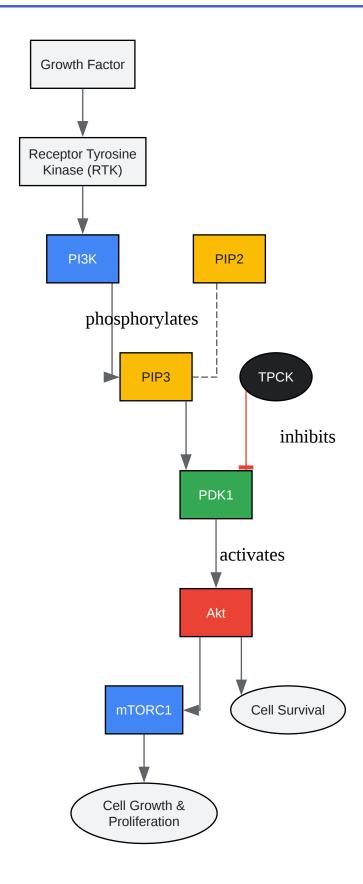
General Protocol for Cell Treatment:

- Prepare a stock solution of TPCK in a cell culture-compatible solvent like DMSO.
- Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
- Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of TPCK.
- Incubate the cells for the desired period.
- Following incubation, cells can be harvested for downstream analysis, such as Western blotting, flow cytometry, or gene expression analysis.

Visualization of TPCK's Effects on Signaling Pathways

TPCK's inhibitory effects extend beyond chymotrypsin to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known interactions of TPCK with the PI3K/Akt/mTOR, NF-kB, and Apoptosis pathways.

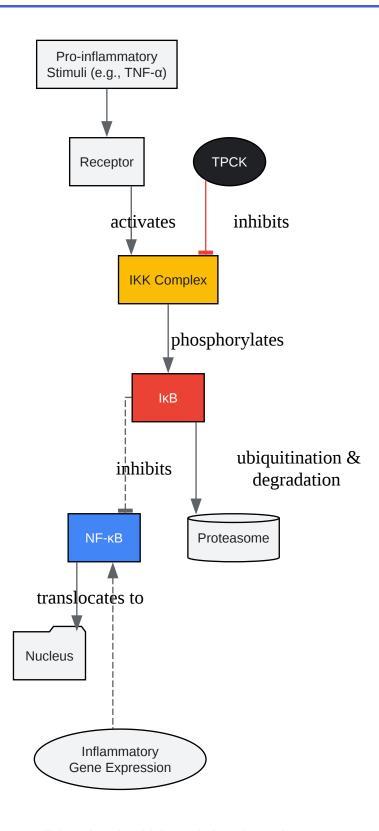




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Caption: TPCK inhibits the PI3K/Akt/mTOR pathway by targeting PDK1.

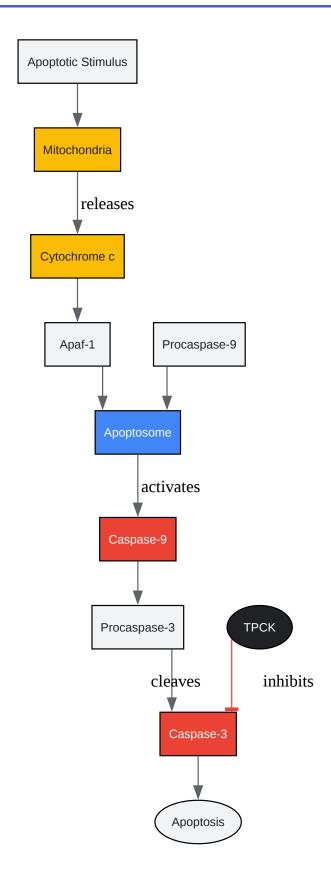




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Caption: TPCK blocks NF-kB activation by inhibiting the IKK complex.





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Caption: TPCK can inhibit apoptosis by directly targeting executioner caspases.



Conclusion

TPCK remains an invaluable tool in biochemical and cellular research. Its well-defined mechanism of action as an irreversible chymotrypsin inhibitor, coupled with its effects on other proteases and key signaling pathways, provides a versatile platform for investigating a multitude of biological questions. This guide has provided a detailed overview of its core properties, practical experimental protocols, and a visual representation of its cellular effects to aid researchers, scientists, and drug development professionals in their endeavors. A thorough understanding of TPCK's biochemical and physical characteristics is paramount for its effective and accurate application in experimental design and data interpretation.

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